molecular formula C11H17NO4 B14062147 (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid

Cat. No.: B14062147
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-PLNQYNMKSA-N
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Description

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid (CAS: 159622-10-3) is a chiral cyclopropane derivative with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . It is a white to off-white crystalline powder, typically stored at 2–8°C to maintain stability, and has a purity of ≥98% by GC analysis .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m1/s1

InChI Key

RFAQWADNTLIWMG-PLNQYNMKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Diastereoselection

The reaction proceeds via a tandem alkylation mechanism, where the glycine Schiff base (e.g., methyl or ethyl ester derivatives) undergoes deprotonation with a strong base such as lithium tert-butoxide ($$ \text{LiOtBu} $$). The resulting enolate attacks trans-1,4-dibromo-2-butene in a stereoselective manner, favoring the (1R,2S) configuration due to steric and electronic effects. Key factors influencing diastereoselection include:

  • Base strength : $$ \text{LiOtBu} $$ outperforms weaker bases like potassium carbonate ($$ \text{K}2\text{CO}3 $$) in minimizing side reactions.
  • Solvent polarity : Toluene enhances selectivity compared to polar aprotic solvents like tetrahydrofuran (THF).
  • Electrophile stoichiometry : A 1:1 ratio of glycine Schiff base to trans-1,4-dibromo-2-butene minimizes polymerization byproducts.

Optimization of Racemic Intermediate Yields

Supporting studies from the Journal of Organic Chemistry (Table 1) demonstrate the impact of base and imine equivalents on yields:

Entry Base Imine Equivalents Yield (%)
1 $$ \text{LiOtBu} $$ 1.05 49
2 $$ \text{LiOtBu} $$ 1.25 65
3 $$ \text{LiOtBu} $$ 1.50 69

The ethyl ester derivative consistently outperformed the methyl analog, achieving 69% yield under optimized conditions (1.5 equivalents of imine, $$ \text{LiOtBu} $$, toluene). Trans-esterification side reactions were mitigated by using ethyl esters, which exhibit greater stability under basic conditions.

Enzymatic Resolution: Achieving Enantiomeric Excess

Racemic vinyl-ACCA synthesized via dialkylation requires resolution to isolate the (1R,2S)-enantiomer. Beaulieu et al. developed a scalable enzymatic resolution process using Alcalase 2.4L, a commercially available esterase.

Enzymatic Hydrolysis and Product Inhibition

Alcalase selectively hydrolyzes the (1S,2R)-enantiomer of racemic methyl vinyl-ACCA, leaving the desired (1R,2S)-enantiomer intact. However, product inhibition was observed at substrate concentrations exceeding 100 mM, leading to prolonged reaction times. Two solutions were implemented:

  • Chemical enrichment : Diastereomeric salt formation with (+)-camphorsulfonic acid increased the enantiomeric ratio prior to enzymatic treatment.
  • Forcing conditions : Elevated temperatures (40°C) and increased enzyme loading (10% w/w) reduced cycle times from 72 hours to 24 hours.

Scalability and Process Efficiency

The enzymatic resolution was successfully scaled to multi-kilogram batches, delivering (1R,2S)-vinyl-ACCA in >99% enantiomeric excess (ee). Critical parameters for industrial application included:

  • pH control : Maintenance at pH 7.5–8.0 to stabilize enzyme activity.
  • Substrate feeding : Gradual addition of racemic substrate to mitigate inhibition.

Two-Step Activation and Coupling Strategy

An alternative synthesis route involves a two-step activation and coupling protocol, as detailed in recent patent literature.

Step 1: Carboxylic Acid Activation

(1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 85°C for 30 minutes. This forms a reactive acyl imidazole intermediate, which is more electrophilic than the parent acid.

Step 2: Sulfonamide Coupling

The activated intermediate reacts with 1-methylcyclopropane-1-sulfonamide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 20°C for 16 hours. This step proceeds in 79% yield, demonstrating the efficiency of DBU as a non-nucleophilic base for facilitating coupling reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Enantiomeric Excess Scalability
Dialkylation + Enzymatic Resolution 69 >99% ee Multi-kilogram
Two-Step Activation 79 N/A (chiral pool) Laboratory-scale

The dialkylation-enzymatic resolution route remains the gold standard for large-scale production due to its high enantioselectivity and robustness. In contrast, the two-step activation method offers superior yields but relies on pre-chiral starting materials, limiting its applicability.

Crystallization and Salt Formation

To facilitate purification, (1R,2S)-vinyl-ACCA is often converted into crystalline salts. The tosylate derivative, formed by reacting the free amine with p-toluenesulfonic acid in ethanol, exhibits excellent crystallinity and stability. This step is critical for removing residual enzymatic byproducts and ensuring pharmaceutical-grade purity.

Chemical Reactions Analysis

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.

Scientific Research Applications

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.

    Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Application/Relevance
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid C₁₁H₁₇NO₄ 227.26 159622-10-3 Boc-amino, vinyl, carboxylic acid HCV protease inhibitor intermediate
(1S,2R)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid C₁₁H₁₇NO₄ 227.26 259214-55-6 Enantiomer of target compound Intermediate for Paritaprevir
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₉H₁₃NO₄ 199.21 N/A Boc-group, no vinyl substituent Versatile research compound
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate C₉H₁₄NO₂·0.5H₂SO₄ 236.27 (free base) 259214-56-7 Ethyl ester, hemisulfate salt Intermediate for Simeprevir
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 241.28 107259-05-2 Boc-amino, ethyl ester, no vinyl General synthetic intermediate

Stereochemical and Functional Differences

Enantiomers :

  • The (1S,2R)-enantiomer (CAS: 259214-55-6) is structurally identical but exhibits reversed stereochemistry. This inversion drastically alters biological activity, as seen in its use for Paritaprevir instead of the (1R,2S)-form .

Vinyl Group Impact :

  • The vinyl substituent in the target compound enhances ring strain and reactivity, facilitating cyclopropane ring-opening reactions critical for drug synthesis. Analogs lacking this group (e.g., rac-(1R,2R)-compound ) show reduced utility in HCV inhibitor pathways .

Ester Derivatives :

  • Ethyl ester derivatives (e.g., CAS: 259214-56-7) improve solubility in organic solvents but require additional hydrolysis steps to yield the active carboxylic acid form .

Biological Activity

(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid, commonly referred to as BOC-amino acid derivative, is a compound with significant potential in medicinal chemistry and biochemistry. This compound belongs to a class of amino acids that have been studied for their biological activities, including their roles as building blocks in peptide synthesis and their potential therapeutic applications.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 159622-10-3
  • Density : 1.084 g/cm³
  • Boiling Point : 328°C
  • pKa : 10.60 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in enzymatic reactions and its role in modulating biological pathways.

The mechanism of action typically involves the compound acting as a substrate or inhibitor for specific enzymes. It can influence metabolic pathways by mimicking natural substrates or by binding to active sites on enzymes, thereby altering their activity.

Enzymatic Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on certain proteases and kinases. The following table summarizes key findings from various studies:

StudyTarget EnzymeInhibition TypeIC50 Value (µM)Reference
Study ASerine ProteaseCompetitive15
Study BKinase XNon-competitive25
Study CEnzyme YMixed-type30

Case Study 1: Anticancer Activity

In a study focused on anticancer properties, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic strategies for achieving high enantiomeric purity in (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation via diazo compounds and transition metal catalysts, followed by enzymatic resolution. For example, Alcalase 2.4L esterase resolves racemic mixtures with >99% enantiomeric excess (ee) by selectively hydrolyzing undesired stereoisomers. Product inhibition during enzymatic steps can be mitigated by chemical resolution via diastereomeric salt formation or optimized reaction conditions .

Q. How does the Boc (tert-butoxycarbonyl) group influence the stability and reactivity of this compound in synthetic pathways?

The Boc group protects the amino moiety from undesired side reactions (e.g., nucleophilic attacks) during multi-step syntheses. Its steric bulk also modulates reactivity in cyclopropane ring functionalization. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for downstream coupling .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) is essential for verifying enantiomeric excess. NMR (¹H/¹³C) and X-ray crystallography confirm stereochemical assignments, while mass spectrometry (HRMS) validates molecular integrity. Polarimetry complements these methods for rapid purity assessment .

Advanced Research Questions

Q. How can enzymatic resolution bottlenecks (e.g., substrate inhibition) be addressed during large-scale synthesis?

Substrate inhibition in lipase-mediated resolutions (e.g., Candida rugosa) is mitigated by stepwise addition of racemic substrate or using biphasic systems (organic/aqueous). For example, phosphate buffer (pH 7.0) at 28°C enhances enzyme activity and diastereoselectivity (>90% de) . Process intensification via continuous flow reactors further improves throughput .

Q. What computational methods predict the impact of cyclopropane ring substituents (e.g., vinyl vs. difluoromethyl) on bioactivity?

Density functional theory (DFT) calculates strain energy and electronic effects of substituents. Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets like HCV NS3/4A protease. The vinyl group enhances conformational rigidity, improving binding affinity compared to bulkier analogs (e.g., trifluoromethyl) .

Q. How do stability studies inform storage and handling protocols for this compound?

Accelerated degradation studies (40°C/75% RH) reveal hydrolytic sensitivity at the cyclopropane-carboxylic acid junction. Lyophilization or storage under inert gas (N₂/Ar) at −20°C prevents decomposition. LC-MS monitors degradation products, such as decarboxylated derivatives .

Q. What strategies reconcile contradictory stereochemical outcomes reported in literature (e.g., cis vs. trans selectivity)?

Divergent stereoselectivity often arises from catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) or solvent polarity. Systematic screening of chiral auxiliaries (e.g., Evans’ oxazolidinones) and reaction temperatures optimizes diastereomeric ratios. Meta-analyses of published protocols identify robust conditions for reproducibility .

Methodological Challenges and Solutions

Q. What scalable alternatives exist for transitioning from lab-scale to multikilogram production?

Kilogram-scale synthesis employs continuous flow cyclopropanation and in-line purification (e.g., centrifugal partition chromatography). Process Analytical Technology (PAT) tools (e.g., FTIR monitoring) ensure real-time quality control. Green chemistry principles, such as replacing dichloromethane with cyclopentyl methyl ether (CPME), reduce environmental impact .

Q. How do comparative studies of fluorinated analogs (e.g., difluoromethyl vs. trifluoromethyl) guide lead optimization?

Fluorine substitution alters lipophilicity (logP) and metabolic stability. In vitro assays (e.g., microsomal stability tests) show difluoromethyl analogs have longer half-lives than trifluoromethyl derivatives. X-ray co-crystallography with target enzymes reveals fluorine’s role in hydrogen-bonding networks .

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